molecular formula C9H10FNO3 B11730882 Methyl 6-amino-2-fluoro-3-methoxybenzoate

Methyl 6-amino-2-fluoro-3-methoxybenzoate

Cat. No.: B11730882
M. Wt: 199.18 g/mol
InChI Key: CAGDCRQKKDKFDS-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-fluoro-3-methoxybenzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position, a methoxy group at the 3-position, and an amino group at the 6-position of the aromatic ring. This compound is of significant interest in medicinal and organic chemistry due to its versatile structure, which allows it to serve as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals . The strategic placement of electron-withdrawing (fluoro) and electron-donating (methoxy, amino) groups on the aromatic ring enables unique reactivity patterns, making it valuable for drug discovery and molecular design.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl 6-amino-2-fluoro-3-methoxybenzoate

InChI

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

CAGDCRQKKDKFDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-2-fluoro-3-methoxybenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 6-fluoro-2-methoxybenzoate to form methyl 6-fluoro-2-methoxy-3-nitrobenzoate. This intermediate is then subjected to catalytic hydrogenation using palladium on activated carbon to reduce the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Catalytic Hydrogenation: Palladium on activated carbon is a typical catalyst for reduction reactions.

    Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated derivative of the compound.

Scientific Research Applications

Methyl 6-amino-2-fluoro-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-amino-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 6-amino-2-bromo-3-methoxybenzoate

  • Structure : Differs only in the halogen substituent at the 2-position (bromine instead of fluorine).
  • Properties : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to fluorine. However, fluorine’s electronegativity and smaller size improve metabolic stability in drug candidates.
  • Applications : Like the fluoro derivative, it is used as a synthetic intermediate, but brominated analogs are more common in materials science due to bromine’s utility in cross-coupling reactions .

Metsulfuron Methyl Ester

  • Structure : Contains a sulfonylurea bridge and a triazine ring at the 2-position instead of fluorine.
  • Properties : The sulfonylurea group confers herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. This contrasts with the fluoro derivative’s role in pharmaceuticals.
  • Applications : Primarily used as a herbicide, highlighting how substituent variations drastically alter biological activity .

Functional Analogues

Methyl 3-arylamino-2-benzoylaminobut-2-enoate

  • Structure: Shares the methyl ester and amino group but lacks fluorine and methoxy substituents.
  • Synthesis : Prepared via condensation reactions with PPA (polyphosphoric acid), a method distinct from the fluorinated derivative’s synthesis, which likely involves halogenation at the 2-position .
  • Applications: Used to synthesize heterocyclic compounds (e.g., oxazoloquinolines), demonstrating the broader utility of amino-substituted benzoates in heterocycle formation .

Physicochemical Properties

  • Solubility : Moderate polarity due to the ester group, with solubility in organic solvents like DCM or ethyl acetate.
  • Stability: Fluorine’s inductive effect enhances hydrolytic stability compared to non-halogenated analogs .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Key Applications Unique Properties Reference
This compound F (2), OMe (3), NH₂ (6) Pharmaceutical intermediates Enhanced metabolic stability
Methyl 6-amino-2-bromo-3-methoxybenzoate Br (2), OMe (3), NH₂ (6) Materials science intermediates Halogen bonding potential
Metsulfuron Methyl Ester SO₂NHCONH-triazine (2), OMe (3) Herbicide ALS enzyme inhibition
Methyl 3-arylamino-2-benzoylaminobut-2-enoate NHAr (3), COBz (2) Heterocycle synthesis Precursor for oxazoloquinolines

Research Findings and Implications

  • Medicinal Chemistry: The fluorine atom in this compound improves bioavailability and target binding affinity compared to non-fluorinated analogs, a trend observed in FDA-approved drugs like ciprofloxacin .
  • Agrochemicals : Sulfonylurea derivatives (e.g., metsulfuron) highlight the impact of substituent diversity, where triazine groups confer herbicidal activity absent in the fluoro-benzoate .
  • Synthetic Flexibility : Brominated analogs are more reactive in cross-coupling reactions, whereas fluoro derivatives are preferred for in vivo applications due to metabolic resistance .

Biological Activity

Methyl 6-amino-2-fluoro-3-methoxybenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

  • Molecular Formula : C10H12FNO3
  • Molecular Weight : Approximately 209.18 g/mol
  • Functional Groups :
    • Amino group (-NH2)
    • Fluoro group (-F)
    • Methoxy group (-OCH3)

These substituents contribute to its distinct chemical properties, influencing its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is largely determined by its interaction with specific molecular targets. The amino group allows for hydrogen bonding with enzymes and receptors, potentially modulating various biological pathways. The presence of the fluorine atom can enhance lipophilicity, affecting the compound's binding affinity to biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial survival.
  • Receptor Interaction : It could bind to receptors that mediate cellular responses, influencing pathways linked to cancer proliferation or infection resistance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly as a tubulin polymerization inhibitor. Compounds that target tubulin are known for their ability to disrupt mitotic processes in cancer cells, leading to cell death. This compound's structural features may contribute to its effectiveness as a selective cytotoxic agent against certain cancer cell lines .

Study on Anticancer Efficacy

A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a potential role as a therapeutic agent in breast cancer treatment .

Antimicrobial Screening

In another study assessing antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundAmino, Fluoro, Methoxy groupsAntimicrobial and anticancer properties
Methyl 6-(Boc-amino)-2-fluoro-3-methoxybenzoateBoc-protected amino groupPotentially more stable; versatile intermediate
Methyl 6-cyano-2-fluoro-3-methoxybenzoateCyano groupDifferent reactivity profile; explored for similar activities

This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its distinct biological activities.

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